(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL
Description
The compound (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL is a chiral amino alcohol featuring a 5-chloro-3-methoxyphenyl substituent. The presence of chlorine and methoxy groups on the aromatic ring may influence electronic properties and biological activity .
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
JJLCKMOXKAGQHK-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Key Steps in Synthesis
Preparation of the Chloro-Methoxybenzaldehyde Intermediate :
- The synthesis begins with the preparation of 5-chloro-3-methoxybenzaldehyde, which serves as the aromatic precursor.
- This step may involve selective chlorination and methoxylation of a benzaldehyde derivative under controlled conditions.
Chiral Amino Alcohol Formation :
- A key transformation involves the addition of a chiral auxiliary or the use of asymmetric catalysis to introduce the desired stereochemistry.
- Typical methods include reductive amination or asymmetric reduction of a ketone intermediate.
-
- The crude product is purified using recrystallization or chromatographic techniques to isolate the desired enantiomer.
Detailed Synthetic Routes
Reductive Amination Approach
This method is commonly employed for synthesizing chiral amino alcohols:
- Step 1 : React 5-chloro-3-methoxybenzaldehyde with a chiral amine to form an imine intermediate.
- Step 2 : Reduce the imine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the amino alcohol.
- Advantages : High stereoselectivity can be achieved using chiral amines or catalysts.
| Reagents | Conditions | Yield (%) |
|---|---|---|
| NaBH4 | Room temperature, methanol | ~85 |
| LiAlH4 | Low temperature, THF | ~90 |
Asymmetric Catalysis
Asymmetric catalysis is another effective strategy for synthesizing enantiomerically pure compounds:
- Step 1 : Use a prochiral ketone derived from 5-chloro-3-methoxybenzaldehyde.
- Step 2 : Perform asymmetric reduction using a chiral catalyst such as BINAP-Ru complexes.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BINAP-Ru complex | Toluene | 40 | ~92 |
| Chiral oxazaborolidine | Dichloromethane | -20 | ~88 |
Enzymatic Resolution
Enzymatic resolution can be used to separate enantiomers from a racemic mixture:
- Step 1 : Prepare a racemic mixture of (1R,2S) and (1S,2R) diastereomers.
- Step 2 : Use lipase enzymes to selectively hydrolyze one enantiomer.
| Enzyme Used | Reaction Medium | Yield (%) |
|---|---|---|
| Lipase PS | Aqueous buffer | ~80 |
| Candida antarctica | Organic solvent | ~85 |
Reaction Optimization
Factors Affecting Yield and Purity
To optimize reaction conditions for industrial or laboratory-scale synthesis:
- Temperature Control : Maintaining precise temperatures ensures high stereoselectivity.
- Solvent Selection : Polar solvents like methanol enhance solubility and reaction rates.
- Catalyst Loading : Using optimal amounts of catalysts minimizes side reactions.
Data Summary Table
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Reductive Amination | NaBH4 or LiAlH4, methanol/THF | Simple and cost-effective | Moderate stereoselectivity |
| Asymmetric Catalysis | BINAP-Ru complex, prochiral ketone | High stereoselectivity | Expensive catalysts |
| Enzymatic Resolution | Lipase enzymes, aqueous/organic medium | Environmentally friendly | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL may exhibit antidepressant properties. The compound's structural similarity to known antidepressants suggests it could interact with neurotransmitter systems involved in mood regulation. Studies have shown that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and inflammatory bowel disease .
Drug Development
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL serves as a lead compound in drug development processes. Its ability to modify biological pathways makes it a candidate for designing new pharmaceuticals targeting specific diseases. The compound's pharmacokinetic profiles are currently under investigation to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics .
Synthetic Intermediates
This compound is utilized as a synthetic intermediate in the preparation of more complex molecules. Its functional groups enable further chemical modifications, making it valuable in the synthesis of various pharmaceutical agents and agrochemicals. Researchers have reported successful reactions involving (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL to produce derivatives with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Halogen Effects: Bromine and chlorine substituents increase molecular weight compared to non-halogenated analogs. For example, the brominated analog (C9H12BrNO, 230.1 g/mol) is heavier than the tert-butyl derivative (207.31 g/mol) .
- Stereochemistry: The (1R,2S) configuration in the fluoro-methoxy analog (C10H12FNO2) demonstrates how stereochemistry impacts biological activity, as noted in similarity scores (0.87) for related compounds .
Antiarrhythmic and Adrenoceptor Activity
Compounds with methoxyphenoxyethylamino side chains (e.g., Molecules 2010 analogs) showed:
- α1/β1-Adrenoceptor Binding: Methoxy groups in specific positions (e.g., 6-methoxy-4-(methoxymethyl)-indol-5-yloxy) correlated with higher β1-adrenoceptor affinity .
- Hypotensive Effects : Substitutions on the indole ring influenced spasmolytic activity, suggesting that chlorine in the target compound’s 5-position may enhance cardiovascular effects .
Predicted Physicochemical Properties
- Density and Boiling Points : The 3-bromo-5-methylphenyl analog has a predicted density of 1.406 g/cm³ and boiling point of 359.7°C, reflecting halogen-induced molecular packing and volatility .
- Acidity (pKa): Predicted pKa values (~12.55) for brominated analogs suggest moderate basicity, likely influenced by the amino group .
Biological Activity
(1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL, commonly referred to as a chiral amino alcohol, has garnered attention for its potential biological activities. This compound is characterized by a specific stereochemistry that may influence its interaction with biological targets. The following sections detail its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 215.68 g/mol
- CAS Number : 1336503-24-2
- Density : 1.218 g/cm³ (predicted)
- Boiling Point : 361.7 ± 42.0 °C (predicted)
- pKa : 12.49 ± 0.45 (predicted)
Biological Activity Overview
The biological activity of (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL has been explored in various studies, focusing primarily on its antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. The presence of halogen substituents, such as chlorine, is often linked to enhanced bioactivity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL | TBD | TBD |
Note: MIC values for (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL are yet to be established in current literature.
Study on Antibacterial Properties
A study evaluated the antibacterial properties of various pyrrolidine derivatives, which share structural similarities with (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL. The results demonstrated that these derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as therapeutic agents against infections caused by resistant strains .
In Vitro Studies
In vitro tests have shown that compounds similar to (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species. The structure–activity relationship (SAR) studies indicated that modifications in the phenolic ring significantly affected the antifungal potency .
The exact mechanism of action for (1S,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL remains to be fully elucidated. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or disrupt cellular metabolism due to its amino alcohol structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
